
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Formation of the cyclohexyl derivative: The cyclohexyl derivative can be synthesized by hydrogenation of a suitable aromatic precursor.
Coupling of the pyrazole and cyclohexyl derivatives: The final step involves coupling the alkylated pyrazole with the cyclohexyl derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole moiety, used as a kinase inhibitor.
3-(5)-Aminopyrazoles: Known for their use in the synthesis of heterocyclic systems and pharmaceutical applications.
Uniqueness
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine is unique due to its specific combination of a pyrazole ring and a cyclohexyl derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H25N3 |
|---|---|
分子量 |
235.37 g/mol |
IUPAC名 |
2-(4-methylcyclohexyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H25N3/c1-12-3-5-13(6-4-12)7-8-15-9-14-10-16-17(2)11-14/h10-13,15H,3-9H2,1-2H3 |
InChIキー |
TVJKQMVVABULSV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CCNCC2=CN(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




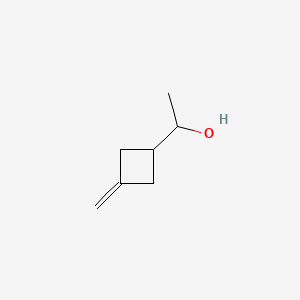
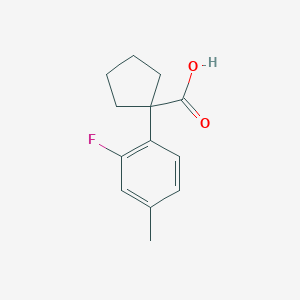

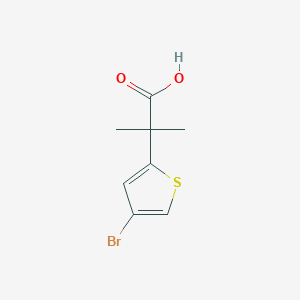




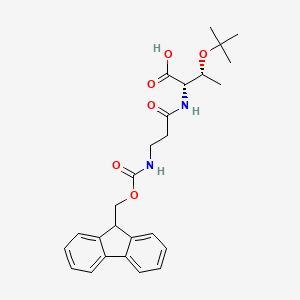

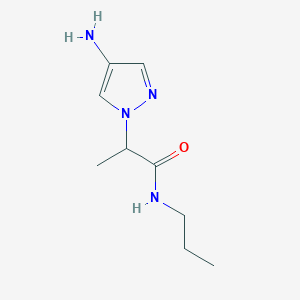
![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)
